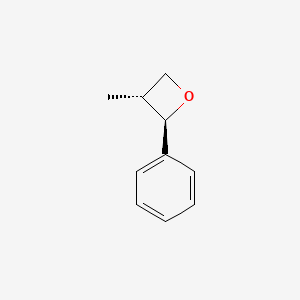
(2R,3R)-3-methyl-2-phenyloxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-3-methyl-2-phenyloxetane is a chiral organic compound that belongs to the class of oxetanes. Oxetanes are four-membered cyclic ethers containing one oxygen atom and three carbon atoms. The compound’s unique structure, with a phenyl group and a methyl group attached to the oxetane ring, imparts distinct chemical and physical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-methyl-2-phenyloxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a halohydrin precursor. For example, starting from (2R,3R)-3-methyl-2-phenyl-1,2-propanediol, the compound can be synthesized by treating it with a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to induce cyclization and form the oxetane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production. The use of continuous flow reactors and other advanced techniques could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-methyl-2-phenyloxetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxetane ring into other cyclic or acyclic structures.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA) and peroxyacetic acid
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as halides, amines, or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxetane derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the oxetane ring.
Scientific Research Applications
(2R,3R)-3-methyl-2-phenyloxetane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological systems.
Industry: Used in the development of new materials, such as polymers and resins, due to its unique structural properties .
Mechanism of Action
The mechanism of action of (2R,3R)-3-methyl-2-phenyloxetane involves its interaction with various molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes, receptors, and other biomolecules, influencing their activity and function. The specific pathways and targets depend on the context of its application, such as in drug development or material science .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-3-methyl-2-phenyloxirane: Another chiral cyclic ether with a three-membered ring.
(2R,3R)-3-methyl-2-phenyl-1,2-propanediol: A precursor in the synthesis of (2R,3R)-3-methyl-2-phenyloxetane.
Uniqueness
This compound is unique due to its four-membered oxetane ring, which imparts distinct chemical reactivity and physical properties compared to other cyclic ethers. Its chiral nature also makes it valuable in stereochemical studies and applications .
Properties
CAS No. |
53433-00-4 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
(2R,3R)-3-methyl-2-phenyloxetane |
InChI |
InChI=1S/C10H12O/c1-8-7-11-10(8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-,10-/m1/s1 |
InChI Key |
XNNZOIYYPLCPAH-PSASIEDQSA-N |
Isomeric SMILES |
C[C@@H]1CO[C@H]1C2=CC=CC=C2 |
Canonical SMILES |
CC1COC1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















